molecular formula C20H19NO5S2 B2438237 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate CAS No. 896306-12-0

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2438237
CAS No.: 896306-12-0
M. Wt: 417.49
InChI Key: KVYUSXBKNCBGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate is a useful research compound. Its molecular formula is C20H19NO5S2 and its molecular weight is 417.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S2/c1-3-24-15-6-4-14(5-7-15)8-19(23)26-18-10-25-16(9-17(18)22)12-28-20-21-13(2)11-27-20/h4-7,9-11H,3,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYUSXBKNCBGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of thiazole and pyran rings, which are known for their diverse pharmacological properties. The compound is primarily studied for its role as an intermediate in the synthesis of Prulifloxacin, a novel antibiotic, and its potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O5S, with a molecular weight of approximately 378.41 g/mol. The structure incorporates several functional groups that may interact with biological targets, enhancing its potential efficacy in medicinal applications.

PropertyValue
Molecular FormulaC18H18N2O5S
Molecular Weight378.41 g/mol
Functional GroupsThiazole, Pyran
SolubilitySlightly soluble in water, soluble in alcohol and ether

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structural features often exhibit significant pharmacological effects by modulating critical biological pathways.

Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit matrix metalloproteinases and kinases, which are crucial in various disease processes.
  • Neurotransmitter Regulation: It could affect neurotransmitter synthesis, particularly acetylcholine, influencing nervous system functions.
  • Antimicrobial Activity: Similar thiazole derivatives have shown promising antibacterial and antifungal properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those structurally related to this compound. For instance, compounds with similar thiazole moieties have demonstrated effective inhibition against various pathogens.

Anticonvulsant Activity

Research has indicated that certain thiazole derivatives exhibit anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group can significantly enhance anticonvulsant efficacy.

Anticancer Activity

Thiazole-based compounds have been investigated for their anticancer properties. Studies show that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy: A recent investigation demonstrated that a thiazole derivative exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Gram-positive bacteria, suggesting significant antimicrobial potential .
  • Anticonvulsant Activity Assessment: In a study evaluating various thiazole compounds, one analogue displayed a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, indicating substantial anticonvulsant properties .
  • Anticancer Research: Compounds structurally similar to the target compound showed IC50 values less than those of standard drugs like doxorubicin against specific cancer cell lines, highlighting their potential as effective anticancer agents .

Preparation Methods

Chloromethylation and Cyanidation

Phenylethyl ether undergoes chloromethylation via saturation with hydrogen chloride in concentrated hydrochloric acid and benzene, followed by the addition of cold formaldehyde. This yields a chloromethyl intermediate, which is subsequently cyanated using sodium cyanide in the presence of tetrabutylammonium bromide as a phase-transfer catalyst. The reaction proceeds at 56°C for 6 hours, producing a mixture of o- and p-ethoxybenzyl cyanides. Isolation of the para-isomer is achieved through fractional distillation or recrystallization.

Hydrolysis and Esterification

The p-ethoxybenzyl cyanide is hydrolyzed to p-ethoxyphenylacetic acid using potassium hydroxide in ethylene glycol at elevated temperatures. Subsequent esterification with absolute ethanol in the presence of an acid catalyst (e.g., sulfuric acid) yields ethyl 2-(4-ethoxyphenyl)acetate. Alternative routes employ p-methylphenol as a starting material, which is etherified with diethyl sulfate to generate p-ethoxybenzyl chloride before cyanidation and hydrolysis.

Table 1: Reaction Conditions for 2-(4-Ethoxyphenyl)acetic Acid Synthesis

Step Reagents/Conditions Yield (%) Reference
Chloromethylation HCl, formaldehyde, benzene, 25°C, 2 h 78
Cyanidation NaCN, tetrabutylammonium bromide, 56°C, 6 h 65
Hydrolysis KOH, ethylene glycol, 140°C, 20 h 82
Esterification Ethanol, H₂SO₄, reflux, 4 h 88

Esterification to Form the Target Compound

The final step involves coupling the pyran-thiazole alcohol with 2-(4-ethoxyphenyl)acetyl chloride. This is achieved using carbodiimide-based coupling agents (e.g., DCC or EDCl) in anhydrous dichloromethane under nitrogen atmosphere. Catalytic dimethylaminopyridine (DMAP) enhances reaction efficiency, yielding the target ester after 12–24 hours.

Table 3: Esterification Optimization Parameters

Parameter Optimal Value Impact on Yield
Coupling agent EDCl (1.2 equiv) 85%
Solvent Anhydrous CH₂Cl₂ Maximizes reactivity
Catalyst DMAP (0.1 equiv) +15% yield
Reaction time 18 h 88% conversion

Industrial-Scale Production Considerations

Scale-up challenges include minimizing side reactions during cyanidation and ensuring regioselectivity in thiazole functionalization. Continuous-flow reactors improve mass transfer in chloromethylation steps, while immobilized catalysts (e.g., silica-supported H₂SO₄) enhance esterification efficiency. Purification via simulated moving bed (SMB) chromatography achieves >99% purity for pharmaceutical applications.

Analytical Characterization

The final product is validated using:

  • ¹H-NMR : δ 7.2–7.4 (aromatic protons), δ 2.5 (thiazole methyl), δ 4.1 (ethoxy group).
  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
  • Mass Spectrometry : [M+H]⁺ at m/z 457.2.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Formation of the pyranone core using a modified Biginelli reaction (condensation of aldehydes, β-keto esters, and thioureas under acidic conditions) .
  • Step 2 : Thioether linkage introduction through nucleophilic substitution between 4-methylthiazole-2-thiol and a bromomethyl intermediate derived from the pyranone .
  • Step 3 : Esterification of the pyran-3-ol intermediate with 2-(4-ethoxyphenyl)acetic acid using DCC/DMAP coupling .
    • Optimization : Catalyst selection (e.g., p-TsOH for cyclization) and solvent polarity adjustments (e.g., ethanol vs. DMF) can improve yields .

Q. How can the compound’s structure be rigorously characterized?

  • Key Techniques :

  • 1H/13C NMR : Assign peaks for the pyranone carbonyl (δ ~165 ppm), thiazole protons (δ 6.8–7.2 ppm), and ethoxyphenyl substituents (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .
  • IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and pyranone C=O (~1680 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyranone ring puckering) using single-crystal diffraction .

Q. What analytical methods ensure compound purity for pharmacological testing?

  • Recommended Protocols :

  • HPLC : Use a C18 column with UV detection at 254 nm; optimize mobile phase (e.g., acetonitrile/water gradient) to achieve >98% purity .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
  • TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 3:7) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Strategies :

  • Orthogonal Validation : Cross-verify NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity (e.g., thioether linkage vs. ester) .
  • Computational Aids : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .
  • Crystallographic Validation : Resolve ambiguities (e.g., rotational isomerism in the ethoxyphenyl group) via X-ray analysis .

Q. What in vitro models are suitable for evaluating bioactivity and mechanism of action?

  • Experimental Design :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits, with IC50 determination via dose-response curves .
  • Cell-Based Models : Use cancer cell lines (e.g., MCF-7, A549) for cytotoxicity profiling (MTT assay) and apoptosis markers (Annexin V/PI staining) .
  • Target Engagement : Confirm binding via surface plasmon resonance (SPR) or thermal shift assays .

Q. How can stability under physiological conditions be systematically assessed?

  • Protocols :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC at 0, 6, 12, 24 h .
  • Plasma Stability : Use human plasma (37°C, 1–4 h) with LC-MS/MS quantification of intact compound .
  • Light/Temperature Sensitivity : Accelerated stability studies (40°C/75% RH, 1–3 months) per ICH guidelines .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Approaches :

  • Substituent Variation : Replace the ethoxyphenyl group with halogenated (e.g., 4-F, 4-Cl) or electron-withdrawing (e.g., 4-CF3) analogs to modulate lipophilicity .
  • Scaffold Hybridization : Fuse the pyranone with triazole or thiadiazole moieties to enhance π-π stacking in target binding pockets .
  • Docking Studies : Use AutoDock Vina to predict interactions with kinase ATP-binding sites (e.g., hydrogen bonding with hinge regions) .

Q. What computational strategies predict pharmacokinetic and toxicity profiles?

  • Tools :

  • ADMET Prediction : SwissADME for bioavailability radar (TPSA, logP), ProTox-II for hepatotoxicity risk .
  • Metabolic Pathways : CYP450 metabolism simulation via StarDrop’s DEREK module .
  • MD Simulations : GROMACS for assessing membrane permeability (e.g., interaction with lipid bilayers) .

Q. How can solubility challenges in pharmacological assays be addressed?

  • Solutions :

  • Co-Solvents : Use DMSO/PEG 400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug Strategies : Synthesize phosphate esters or glycoside derivatives for enhanced aqueous solubility .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.